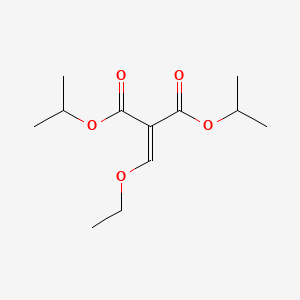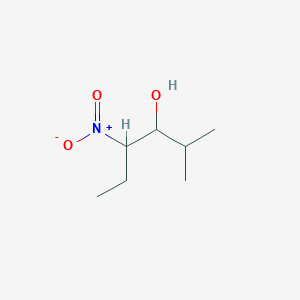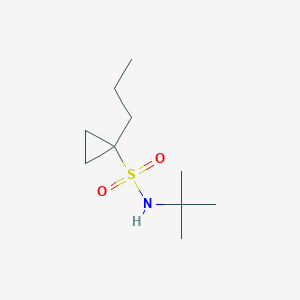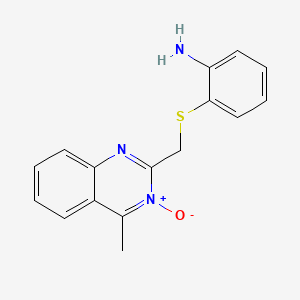
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- is a chemical compound known for its unique structure and properties It is a derivative of benzenamine, featuring a quinazoline ring with a methyl group and an oxido group, connected via a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazoline derivative with a thiol compound under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxido group or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Affecting the transcription and translation processes, leading to changes in gene expression.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- can be compared with other similar compounds, such as:
Benzenamine Derivatives: Compounds with different substituents on the benzenamine ring, which may exhibit varying chemical and biological properties.
Quinazoline Derivatives: Compounds with modifications on the quinazoline ring, which can influence their reactivity and applications.
Thioether-Linked Compounds: Molecules with thioether linkages connecting different functional groups, which may have unique properties and uses.
This compound’s uniqueness lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
6327-42-0 |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]aniline |
InChI |
InChI=1S/C16H15N3OS/c1-11-12-6-2-4-8-14(12)18-16(19(11)20)10-21-15-9-5-3-7-13(15)17/h2-9H,10,17H2,1H3 |
InChI-Schlüssel |
UUKYTAYBGRSPPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


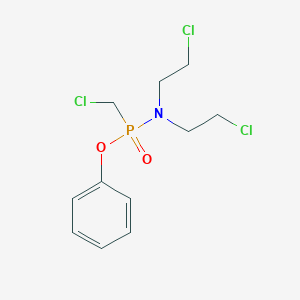
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
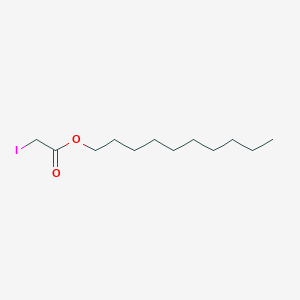
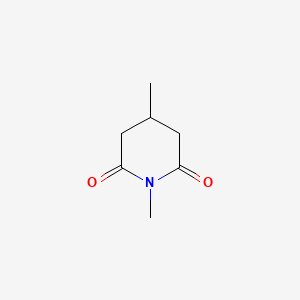
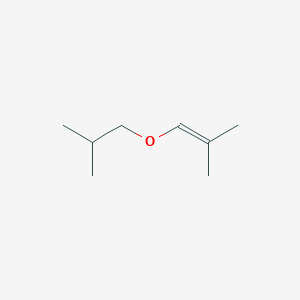



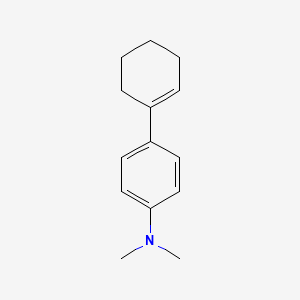
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
